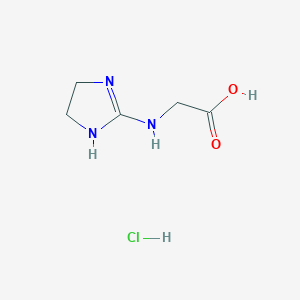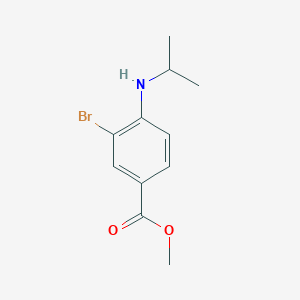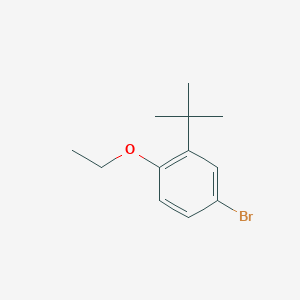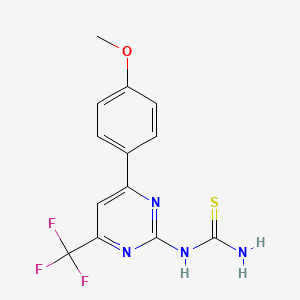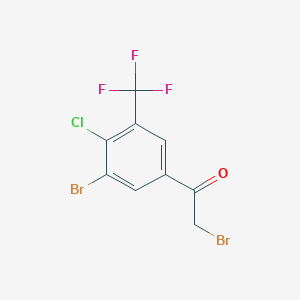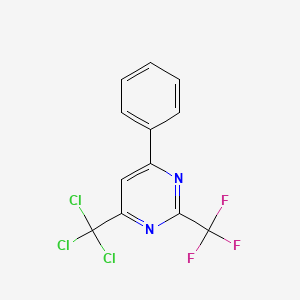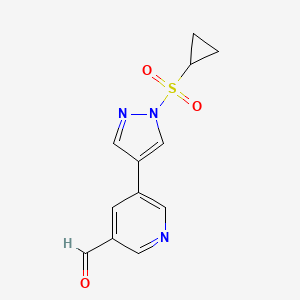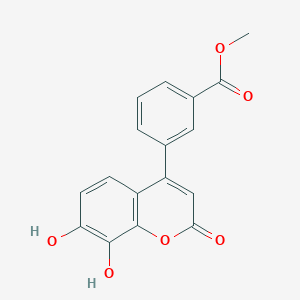![molecular formula C15H15BrN2 B13722260 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is a complex organic compound that features a bromine atom, an aniline group, and an isoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of aniline derivatives followed by the introduction of the isoindoline moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
Applications De Recherche Scientifique
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: A simpler compound with a bromine atom attached to an aniline group.
5-Bromo-2,3-dihydro-1H-isoindole: A compound with a bromine atom and an isoindoline moiety but lacking the aniline group.
N-Methyl-2-bromoaniline: A compound with a methyl group attached to the nitrogen atom of the aniline group.
Uniqueness
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline is unique due to the presence of both the bromine atom and the isoindoline moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H15BrN2 |
|---|---|
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2 |
Clé InChI |
YJNXVQJRVANIQW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

